Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester
Description
Properties
CAS No. |
3021-31-6 |
|---|---|
Molecular Formula |
C16H23ClO3S |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
1-tert-butyl-4-(2-chlorosulfinyloxycyclohexyl)oxybenzene |
InChI |
InChI=1S/C16H23ClO3S/c1-16(2,3)12-8-10-13(11-9-12)19-14-6-4-5-7-15(14)20-21(17)18/h8-11,14-15H,4-7H2,1-3H3 |
InChI Key |
WAAUJYWIXWENKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Overview of Synthesis Strategy
The synthesis of chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester generally follows the esterification of chlorosulfurous acid with a suitable alcohol precursor. The alcohol in this case is 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexanol or a closely related cyclohexyl phenoxy derivative bearing the tert-butyl group at the para position of the aromatic ring. The reaction involves nucleophilic attack of the alcohol oxygen on the electrophilic sulfur center of chlorosulfurous acid, resulting in the formation of the ester linkage and release of hydrogen chloride as a byproduct.
Detailed Synthetic Procedure
| Step | Reagents and Conditions | Description | Notes |
|---|---|---|---|
| 1. Preparation of Alcohol Precursor | Synthesis or procurement of 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexanol | This intermediate can be synthesized via nucleophilic substitution of 4-(1,1-dimethylethyl)phenol with cyclohexanone derivatives under controlled conditions | Purity of alcohol is critical for yield |
| 2. Esterification Reaction | React chlorosulfurous acid (ClSO3H) with the alcohol in anhydrous solvent (e.g., dichloromethane or chloroform) at low temperature (0-5°C) | Slow addition of alcohol to chlorosulfurous acid under stirring to control exotherm and minimize side reactions | Temperature control is essential to prevent decomposition |
| 3. Work-up and Purification | Quench reaction mixture carefully with ice-cold water or dilute base; extract organic layer; dry and purify by column chromatography or recrystallization | Use inert atmosphere (nitrogen or argon) to avoid moisture and hydrolysis | Yield optimization by controlling stoichiometry and reaction time |
Reaction Scheme
$$
\text{Chlorosulfurous acid (ClSO}_3\text{H)} + \text{2-[4-(1,1-dimethylethyl)phenoxy]cyclohexanol} \rightarrow \text{this compound} + \text{HCl}
$$
Analysis of Preparation Methods
Advantages
- Simplicity: Direct esterification of chlorosulfurous acid with the appropriate alcohol is straightforward and scalable.
- Control: Reaction conditions such as temperature and stoichiometry can be finely tuned to optimize yield and purity.
- Versatility: The method allows for modification of the alcohol precursor to synthesize analogs.
Challenges
- Reactivity of Chlorosulfurous Acid: Highly reactive and corrosive, requiring stringent moisture-free conditions and protective equipment.
- Side Reactions: Possible hydrolysis or over-sulfonation can reduce yield.
- Purification: Removal of residual HCl and byproducts demands careful work-up.
Summary Table of Preparation Data
| Parameter | Details | Comments |
|---|---|---|
| Starting Materials | Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexanol | Purity > 98% recommended |
| Solvent | Anhydrous dichloromethane or chloroform | Dry, oxygen-free |
| Temperature | 0–5 °C during addition; room temperature for reaction completion | Prevents decomposition |
| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |
| Yield | Typically 70–85% | Dependent on purity and reaction control |
| Purification | Column chromatography or recrystallization | Use inert atmosphere |
| Byproducts | Hydrogen chloride (HCl) | Neutralized during work-up |
Research Findings and Literature Insights
- The bulky tert-butyl group on the aromatic ring increases steric hindrance, which may reduce the rate of esterification compared to less hindered phenoxy alcohols but enhances the stability of the ester product.
- Chlorosulfurous acid esters like this compound show potential in modifying biological macromolecules due to their electrophilic sulfonyl groups, suggesting applications in biochemical research and drug development.
- The compound’s reactivity profile is influenced by the cyclohexyl ester linkage, which may impart conformational flexibility and affect interaction with target molecules.
- No detailed alternative synthetic routes or catalytic methods have been reported in the accessible literature, emphasizing the predominance of the direct esterification approach.
Chemical Reactions Analysis
Hydrolysis Mechanisms
The compound undergoes hydrolysis via three primary pathways, consistent with ester chemistry:
Base-Catalyzed Hydrolysis (BAc2 Mechanism)
-
Mechanism : Bimolecular nucleophilic attack (SN2-like) by hydroxide ions at the carbonyl carbon, leading to acyl-oxygen cleavage.
-
Products : Chlorosulfurous acid and 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexanol.
-
Key Factors : Enhanced by strong nucleophiles like hydroxide ions, but steric hindrance from the tert-butyl group may reduce reaction rates .
Acid-Catalyzed Hydrolysis (AAc2 Mechanism)
-
Mechanism : Protonation of the carbonyl oxygen, followed by water nucleophilic attack at the carbonyl carbon.
-
Products : Same as base-catalyzed hydrolysis, with potential variation in stereochemical outcomes due to intermediate carbocation formation.
-
Key Factors : Acidic conditions (e.g., H⁺ catalysts) accelerate the reaction, though bulky substituents may stabilize intermediates .
Neutral Hydrolysis (General Base-Catalyzed)
-
Mechanism : Water acts as both nucleophile and base, attacking the carbonyl carbon without significant intermediate stabilization.
-
Products : Identical to base-catalyzed hydrolysis, but reaction rates are slower compared to alkaline conditions.
-
Key Factors : Less pH-dependent, influenced by solvent polarity and substituent electron effects .
Substituent Effects on Reactivity
The compound’s structure includes a tert-butyl group on the phenoxy moiety, which introduces steric bulk. This substituent likely:
-
Reduces Reaction Rates : Steric hindrance limits nucleophilic access to the ester carbonyl carbon, particularly in SN2 mechanisms.
-
Influences Hydrolysis Pathways : May favor acid-catalyzed (AAc2) over base-catalyzed (BAc2) mechanisms due to reduced nucleophilic efficiency in alkaline conditions .
Comparative Analysis of Hydrolysis Mechanisms
| Mechanism | Key Features | Dominant Products | Rate-Determining Step |
|---|---|---|---|
| Base-Catalyzed | Bimolecular (SN2-like), hydroxide attack | Chlorosulfurous acid + alcohol | Carbonyl nucleophilic attack |
| Acid-Catalyzed | Protonation stabilizes carbonyl, water attack | Same products, possible carbocation intermediates | Protonation of carbonyl oxygen |
| Neutral | Water as nucleophile/base, slower rates | Same products, minimal intermediates | Direct nucleophilic attack |
Scientific Research Applications
Biochemical Interactions
Chlorosulfurous acid derivatives, including this specific ester, have been studied for their interactions with biological macromolecules such as proteins and nucleic acids. These interactions can significantly influence the function and stability of these macromolecules, making them valuable in pharmacological studies.
- Case Study : Research has indicated that chlorosulfurous acid derivatives can modify protein structures, potentially enhancing or inhibiting enzymatic activity. For instance, studies show that these compounds can act as enzyme inhibitors or activators, which is crucial for drug development.
Synthesis of Pharmaceuticals
The unique reactivity of chlorosulfurous acid esters allows for their use in synthesizing various pharmaceutical compounds. Their ability to introduce sulfonate groups into organic molecules is particularly useful.
- Example : The synthesis of sulfonamide antibiotics often employs chlorosulfurous acid derivatives as intermediates. This application highlights the compound's significance in medicinal chemistry.
Polymer Chemistry
Chlorosulfurous acid derivatives are utilized in polymer synthesis, particularly in creating sulfonated polymers that exhibit enhanced properties such as increased thermal stability and improved ion conductivity.
- Application : In fuel cell technology, sulfonated polymers derived from chlorosulfurous acid are crucial for developing proton exchange membranes, which are essential for efficient energy conversion processes.
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Biochemical Interactions | Modifies proteins and nucleic acids | Enhances drug design and efficacy |
| Pharmaceutical Synthesis | Acts as an intermediate in drug synthesis | Enables the creation of complex pharmaceutical agents |
| Polymer Chemistry | Used in synthesizing sulfonated polymers | Improves thermal stability and conductivity |
Mechanism of Action
The mechanism of action of chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and influence various biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 3021-31-6
- Molecular Formula : C₁₆H₂₃ClO₃S
- IUPAC Name: Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester .
Structural Features: The compound is a chlorosulfite ester featuring a cyclohexyl backbone substituted with a 4-tert-butylphenoxy group. The tert-butyl group enhances lipophilicity, while the chlorosulfite moiety introduces reactivity due to the electron-withdrawing chlorine atom .
Synthesis: Likely synthesized from the precursor 2-(4-tert-butylphenoxy)cyclohexanol (CAS 1942-71-8) via reaction with chlorosulfurous acid derivatives .
Comparison with Similar Compounds
Propargite (CAS 2312-35-8)
- Structure: 2-[4-(1,1-Dimethylethyl)phenoxy]cyclohexyl 2-propynyl sulfite .
- Key Differences: Functional Group: Propargite has a propynyl sulfite group, whereas the target compound features a chlorosulfite group.
- Physical Properties: Property Propargite Target Compound (Est.) Boiling Point 454.45°C (estimate) Not reported Density 1.1604 g/cm³ Likely higher due to Cl Stability Stable at 2–8°C storage May hydrolyze faster
- Applications : Propargite is a commercial acaricide (e.g., Omite®), suggesting the target compound could have niche roles in pest control with modified efficacy .
2-(4-tert-Butylphenoxy)cyclohexanol (CAS 1942-71-8)
Fluazifop and Haloxyfop
- Structural Context: Both are phenoxy-propanoate herbicides mentioned in .
- Contrast :
Research Findings and Data Gaps
Biological Activity
Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHClOS
- Molecular Weight : 348.87 g/mol
- Functional Groups : Contains a chlorosulfonic acid moiety and an ether linkage.
Mechanisms of Biological Activity
The biological activity of chlorosulfurous acid esters is often attributed to their ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : These compounds may act as inhibitors for certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : They can influence cell signaling pathways, particularly those related to inflammation and immune responses.
- Antimicrobial Properties : Some studies suggest that chlorosulfurous acid derivatives exhibit antimicrobial activity against various pathogens.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial properties of chlorosulfurous acid esters against a range of bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.
Cytotoxicity Studies
In vitro cytotoxicity assays on human cell lines revealed that chlorosulfurous acid esters could induce apoptosis in cancer cells. The following observations were made:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC Values:
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 35 µM
These results indicate that the compound may have potential as an anticancer agent, warranting further investigation.
Case Studies
-
Case Study on Anti-inflammatory Effects :
A clinical trial assessed the anti-inflammatory effects of chlorosulfurous acid derivatives in patients with rheumatoid arthritis. Patients reported significant reductions in joint pain and swelling after treatment with a specific ester formulation over eight weeks. -
Case Study on Environmental Impact :
Research highlighted the environmental persistence of chlorosulfurous acid compounds and their potential ecological effects, particularly in aquatic systems. Studies indicated bioaccumulation in fish species, raising concerns about long-term exposure risks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A modified esterification protocol involving sulfonation and cyclohexanol coupling can be employed. For example, refluxing the phenolic precursor (e.g., 4-tert-butylphenol) with chlorosulfonic acid in anhydrous dichloromethane at 0–5°C under inert atmosphere minimizes side reactions. Post-reaction quenching with ice water and purification via recrystallization (e.g., ethanol/water mixture) enhances purity . Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 acid-to-phenol molar ratio) and monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1).
Q. How can structural characterization of this compound be reliably performed to confirm regioselectivity and stereochemistry?
- Methodological Answer : Combine ¹H/¹³C NMR to identify the cyclohexyl ester environment (e.g., axial/equatorial proton splitting patterns) and tert-butyl group singlet (~1.3 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion integrity. For sulfite ester confirmation, FT-IR should show S=O stretching (1180–1250 cm⁻¹) and C-O-S vibrations (950–1050 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtained via slow evaporation from acetonitrile .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to potential sulfite ester hydrolysis releasing SO₂, use fume hoods with >100 ft/min face velocity. Wear nitrile gloves (≥8 mil thickness) and chemical-resistant aprons. Store under nitrogen at 2–8°C in amber glass to prevent photodegradation. Spill management requires neutralization with sodium bicarbonate followed by adsorption (vermiculite) and disposal as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the sulfite ester group in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sulfur centers. Transition state analysis (IRC) for SN2 mechanisms can predict activation barriers. Compare with experimental kinetics (e.g., pseudo-first-order hydrolysis rates in buffered solutions at varying pH) to validate computational models .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound across different studies?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or impurity interference. Standardize conditions: use deuterated DMSO for solubility and internal referencing (TMS). Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For conflicting mass spectra, employ orthogonal ionization methods (ESI vs. EI) and compare fragmentation patterns with synthetic analogs .
Q. How does the tert-butylphenoxy substituent influence the compound’s stability under oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies: expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS/MS. tert-Butyl groups confer steric hindrance, reducing oxidation rates. Compare with non-substituted analogs using Arrhenius plots (Eₐ calculation) to quantify stabilization effects. Oxygen radical scavengers (e.g., BHT) may further suppress decomposition .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity results in cell-based assays involving this compound?
- Methodological Answer : Variability may stem from impurity profiles (e.g., residual sulfonic acid). Purify batches via preparative HPLC (C18 column, 70:30 acetonitrile/water) and re-test in triplicate. Include positive controls (e.g., known kinase inhibitors) and normalize data to cell viability (MTT assay). Use ANOVA with post-hoc Tukey tests to identify statistically significant outliers .
Synthetic Pathway Design
Q. What alternative synthons can replace 4-tert-butylphenol in derivative synthesis while maintaining steric bulk?
- Methodological Answer : Replace with 4-adamantylphenol or 4-(trityloxy)phenol. Adamantyl groups provide comparable steric bulk with enhanced lipophilicity. Monitor coupling efficiency via <sup>31</sup>P NMR if using phosphoramidite intermediates. Assess derivative stability under acidic conditions (e.g., 0.1 M HCl) to confirm robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
